molecular formula C9H5NO5 B12344800 2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid

2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid

Katalognummer: B12344800
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: GFFCXCIAUXPIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C9H5NO5 and a molecular weight of 207.14 g/mol . This compound is known for its unique chemical structure, which includes a benzoxazine ring fused with a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.

Analyse Chemischer Reaktionen

2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common reagents used in these reactions include bromine for bromination, and various acids and bases for catalyzing the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence biological processes. For example, its ability to undergo electrophilic substitution reactions can lead to the formation of active intermediates that interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H5NO5

Molekulargewicht

207.14 g/mol

IUPAC-Name

2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C9H5NO5/c11-7(12)4-1-2-6-5(3-4)8(13)15-9(14)10-6/h1-4H,(H,11,12)

InChI-Schlüssel

GFFCXCIAUXPIKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)OC(=O)C2=CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.